molecular formula C10H18O B12414553 4-(tert-Butyl)cyclohexanone-d9

4-(tert-Butyl)cyclohexanone-d9

Cat. No.: B12414553
M. Wt: 163.30 g/mol
InChI Key: YKFKEYKJGVSEIX-GQALSZNTSA-N
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Description

4-(tert-Butyl)cyclohexanone-d9 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 4-(tert-Butyl)cyclohexanone, where nine hydrogen atoms are replaced by deuterium. The molecular formula for this compound is C10H9D9O, and it is primarily used in scientific research as a tracer in various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)cyclohexanone-d9 typically involves the deuteration of 4-(tert-Butyl)cyclohexanone. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often include the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and high-yield deuteration. The reaction is typically carried out in specialized reactors designed to handle deuterium gas safely .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)cyclohexanone-d9 undergoes various chemical reactions, including:

    Reduction: Reduction of the ketone group to form secondary alcohols.

    Oxidation: Oxidation of the ketone group to form carboxylic acids or other oxidized products.

    Substitution: Substitution reactions involving the tert-butyl group or the cyclohexanone ring.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)cyclohexanone-d9 involves its role as a tracer in various studies. The deuterium atoms in the compound allow researchers to track its movement and transformation through different pathways and reactions. This is particularly useful in understanding complex biochemical and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)cyclohexanone-d9 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C10H18O

Molecular Weight

163.30 g/mol

IUPAC Name

4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]cyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h8H,4-7H2,1-3H3/i1D3,2D3,3D3

InChI Key

YKFKEYKJGVSEIX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1CCC(=O)CC1)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C)C1CCC(=O)CC1

Origin of Product

United States

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